N-Benzyl-2,2,2-trifluoroacetamide
Description
Significance of N-Benzyl-2,2,2-trifluoroacetamide in Contemporary Chemical Research
This compound is a versatile compound that holds considerable significance in various domains of chemical research. Its unique structural features, particularly the trifluoroacetamide (B147638) functional group, endow it with enhanced reactivity and solubility in many organic solvents. chemimpex.com This makes it a valuable asset in the synthesis of pharmaceuticals and agrochemicals, where it is often employed as a crucial protecting group for amines. chemimpex.com
In the realm of drug development and medicinal chemistry, researchers utilize this compound as an intermediate for creating more complex molecules. chemimpex.com The presence of the trifluoromethyl group can impart unique electronic properties to molecules and enhance the bioactivity of certain drug candidates. chemimpex.com This has led to its use in developing new drug formulations, with the aim of improving the stability and bioavailability of active pharmaceutical ingredients. chemimpex.com
Beyond pharmaceuticals, its applications extend to material science, where it can be integrated into polymer formulations to improve thermal stability and chemical resistance. chemimpex.com It is also used for surface modification to increase hydrophobicity and in analytical chemistry as a derivatizing agent for gas chromatography, which helps in the detection of amines and other functional groups. chemimpex.com Recent studies have also explored the biological potential of this compound itself, with investigations into its antimicrobial, antioxidant, and cytotoxic properties. researchgate.net
Overview of Trifluoroacetamide Derivatives in Synthetic and Biological Chemistry
Trifluoroacetamide derivatives, as a class, are pivotal in synthetic and biological chemistry, primarily due to the properties conferred by the trifluoroacetyl group. One of their most prominent roles is as a protecting group for amines, a function that has been utilized for decades. google.com This is especially critical in peptide synthesis, where precise control of reactive sites is necessary. google.comgoogle.com The trifluoroacetamide group offers a unique profile of stability and reactivity, allowing it to be selectively removed under specific conditions. chemicalbook.comorganic-chemistry.org
In synthetic chemistry, trifluoroacetamides are not just protective agents but also versatile intermediates. They are used in various transformations, including as an alternative to the Gabriel synthesis for producing primary amines from halides. chemicalbook.com The incorporation of the trifluoroacetyl moiety into molecules is a key strategy in medicinal chemistry for developing more effective therapeutics. chemimpex.com For instance, trifluoroacetamide analogues of biologically active compounds have been synthesized to create potent enzyme inhibitors, which can play a role in biomedical research, such as in studies related to tumor cell metastasis. chemicalbook.com
Furthermore, the influence of trifluoroacetic acid (TFA), a related chemical, is widespread in synthetic strategies, particularly those involving protecting groups. nih.gov While often used to create salts of synthetic compounds for purification and handling, its potential to influence biological assays is a subject of careful consideration in drug discovery. nih.gov The development of new synthetic methods, such as transition-metal-free reactions to create trifluoroacetamide compounds, continues to expand their utility and accessibility for creating novel, biologically active molecules. researchgate.netdoaj.org
Historical Context of this compound Research
The use of the trifluoroacetamide (Tfac) group for amine protection in solution-phase peptide synthesis has been established for many years. google.com However, its application in the now-dominant solid-phase peptide synthesis (SPPS) is a more recent development, highlighted as a novel approach in patent literature from the early 2010s. google.comgoogle.com This marked a significant evolution in its application, proposing it as an alternative to the widely used but sometimes inefficient Fmoc protecting group. google.com
The synthesis of this compound itself can be achieved through established chemical reactions. One common method is the acylation of benzylamine (B48309) using trifluoroacetic anhydride (B1165640). researchgate.net Another approach reported in the literature involves the use of a polymer-based S-benzyl trifluorothioacetate. researchgate.net The development of reagents for benzylation, a fundamental process in organic synthesis, provides a broader historical context. For example, the related benzyl (B1604629) trichloroacetimidate, which functions similarly, was thoroughly investigated by Cramer and his group in the late 1950s and has been used for the benzylation of sensitive alcohols since the 1990s. d-nb.info These parallel developments in reagent chemistry have paved the way for the application of compounds like this compound in complex syntheses.
Data Tables
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 203.16 g/mol | cymitquimica.com |
| Chemical Formula | C₉H₈F₃NO | |
| Purity | ≥98% | cymitquimica.com |
| Appearance | White to off-white crystalline powder |
Synthesis of this compound researchgate.net
| Reactant 1 | Reactant 2 | Method |
| Benzylamine | Trifluoroacetic anhydride (TFAA) | Acylation via Friedel–Crafts methodology |
Spectroscopic Data Summary researchgate.net
| Technique | Description |
| Crystallography | Structure confirmed by crystallographic techniques. |
| Spectroscopy | Structure confirmed by spectroscopic techniques. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXVYKWXVWAYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995015 | |
| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-69-1 | |
| Record name | N-Benzyltrifluoroacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 2,2,2 Trifluoroacetamide and Its Derivatives
Conventional Synthetic Routes
Conventional methods for the synthesis of N-Benzyl-2,2,2-trifluoroacetamide have been widely reported and are characterized by their reliability and straightforward implementation in a laboratory setting. These routes primarily involve acylation reactions, leveraging the reactivity of benzylamine (B48309) and a trifluoroacetylating agent.
Acylation of Benzylamine with Trifluoroacetic Anhydride (B1165640)
A direct and common method for the preparation of this compound is the acylation of benzylamine using trifluoroacetic anhydride (TFAA). nih.gov This reaction is typically carried out in an appropriate solvent, such as dry ether. The process involves dissolving benzylamine in the solvent, followed by the addition of trifluoroacetic anhydride. The reaction proceeds readily, leading to the formation of a precipitate of the desired product. nih.gov
The crude product can then be purified by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts, followed by washing with water. nih.gov After filtration and drying under vacuum, this compound can be obtained in a solid form. nih.gov
Table 1: Representative Reaction Conditions for the Acylation of Benzylamine with Trifluoroacetic Anhydride
| Reactant 1 | Reactant 2 | Solvent | Work-up Procedure |
| Benzylamine | Trifluoroacetic Anhydride | Dry Ether | Washing with aqueous NaHCO₃ and water |
Friedel-Crafts Acylation Approaches
The synthesis of this compound can also be described within the framework of Friedel-Crafts acylation. nih.gov While classic Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst to form an aryl ketone, the term is sometimes used more broadly to describe acylation reactions. wikipedia.orgresearchgate.net In the context of this compound synthesis, the acylation of the nitrogen atom of benzylamine is the key step.
The mechanism involves the electrophilic attack of the highly reactive trifluoroacetyl group, derived from trifluoroacetic anhydride, on the nucleophilic nitrogen atom of benzylamine. Although a strong Lewis acid is not typically required for the N-acylation of amines as it is for the C-acylation of aromatic rings, the principle of electrophilic acylation is analogous. The reaction proceeds efficiently due to the high reactivity of the anhydride and the nucleophilicity of the amine. It is important to note that amides themselves are generally not effective substrates for traditional Friedel-Crafts acylation of aromatic rings due to the stability of the C-N bond. nih.govacs.orgnih.gov
Nucleophilic Acyl Substitution Strategies
The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. In this type of reaction, a nucleophile attacks the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of the leaving group. vanderbilt.edumasterorganicchemistry.com
In the synthesis of this compound from benzylamine and trifluoroacetic anhydride, benzylamine acts as the nucleophile. The reaction mechanism proceeds in two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of one of the trifluoroacetyl groups in trifluoroacetic anhydride. This results in the formation of a tetrahedral intermediate. openstax.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The trifluoroacetate (B77799) anion, a good leaving group, is expelled, and a new carbon-nitrogen bond is formed, resulting in the stable amide product, this compound. openstax.org
This strategy is highly effective for the formation of amides from amines and reactive carboxylic acid derivatives like anhydrides and acid chlorides. uomustansiriyah.edu.iq The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides and anhydrides being more reactive than esters or amides. openstax.org
Advanced and Innovative Synthetic Approaches
In addition to conventional methods, recent advancements in synthetic chemistry have introduced more sophisticated techniques for the synthesis of amides, which can be applied to the preparation of this compound and its derivatives. These approaches often offer advantages in terms of efficiency, automation, and the ability to generate libraries of compounds.
Solid-Phase Synthesis Techniques
Solid-phase synthesis, a cornerstone of modern combinatorial chemistry and peptide synthesis, offers a powerful platform for the preparation of N-acylated compounds. nih.gov In this methodology, one of the reactants is covalently attached to an insoluble polymer support (resin), and reactions are carried out by adding reagents in solution. mdpi.com
For the synthesis of derivatives of this compound, a benzylamine derivative could be immobilized on a suitable resin. The acylation step would then be performed by treating the resin-bound amine with a solution of trifluoroacetic anhydride or another trifluoroacetylating agent. The key advantage of this technique is the ease of purification; unreacted reagents and byproducts are simply washed away from the resin-supported product. youtube.com
The final product can be cleaved from the resin to yield the desired this compound derivative in a pure form. This approach is particularly valuable for the rapid synthesis of a library of related compounds by using a variety of substituted benzylamines or different acylating agents in a parallel fashion. The choice of resin and linker is crucial and must be stable to the reaction conditions and allow for efficient cleavage of the final product. acs.org
Continuous-Flow Synthesis Methodologies
Continuous-flow synthesis has emerged as a highly efficient and scalable technology for chemical production. In a continuous-flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. rsc.org This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis. nih.gov
The synthesis of trifluoroacetamides is amenable to continuous-flow conditions. For instance, a flow process can be designed where a solution of benzylamine and a solution of trifluoroacetic anhydride are continuously mixed in a T-mixer and then passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to ensure complete reaction. The product stream emerging from the reactor can then be subjected to in-line purification, such as liquid-liquid extraction, to isolate the this compound.
Research on the continuous-flow synthesis of trifluoromethylated heterocycles has demonstrated the feasibility of forming trifluoroacetamide (B147638) intermediates in a flow reactor. acs.org This approach can significantly accelerate reaction times and improve yields and safety, particularly for exothermic reactions. The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the synthesis. acs.orgmdpi.com
Table 2: Comparison of Synthetic Approaches
| Synthetic Approach | Key Features | Advantages |
| Conventional Batch Synthesis | Reactions carried out in flasks or reactors. | Well-established, straightforward for small-scale synthesis. |
| Solid-Phase Synthesis | One reactant is immobilized on a polymer support. | Simplified purification, suitable for library synthesis. nih.gov |
| Continuous-Flow Synthesis | Reagents are continuously pumped and reacted in a flow system. | Enhanced safety, scalability, and automation. rsc.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of this compound and its derivatives, microwave irradiation has been effectively employed.
One notable application is in the N-alkylation of benzotriazole (B28993) with various bioactive alkyl halides. nih.gov This method, conducted in the presence of powdered potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), has demonstrated significantly better yields and reduced reaction times compared to conventional heating. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive approach for the rapid generation of libraries of N-alkylated compounds for biological screening.
Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Benzotriazole
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate | nih.gov |
| Microwave Irradiation | Minutes | Good | nih.gov |
Multicomponent Reaction Incorporations
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach offers advantages in terms of atom economy, step economy, and the ability to generate diverse molecular scaffolds from simple precursors. mdpi.com
While a direct multicomponent synthesis of this compound is not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of complex amides and heterocycles. For instance, the Ugi and Passerini reactions are classic examples of MCRs that lead to the formation of α-acylamino amides. These reactions could potentially be adapted to incorporate trifluoroacetylated components.
The synthesis of various bioactive heterocycles has been successfully achieved through MCRs, highlighting the potential of this strategy for creating structurally diverse molecules. mdpi.comnih.gov For example, a pseudo-five-component reaction has been developed for the synthesis of substituted 4H-thiopyrans. nih.gov Such strategies could be conceptually extended to include fluorinated building blocks for the synthesis of novel fluorinated compounds.
Synthesis of this compound Analogs and Related Fluorinated Amides
The synthesis of analogs of this compound and other fluorinated amides is crucial for structure-activity relationship (SAR) studies and the development of new functional molecules.
N-Alkyl and N-Aryl Trifluoroacetamide Preparations
The preparation of N-alkyl and N-aryl trifluoroacetamides can be achieved through various methods. A common approach involves the acylation of primary or secondary amines with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. researchgate.net
A significant advancement in this area is the defluorinative arylation of trifluoroacetamides. nih.gov This mechanochemically induced, nickel-catalyzed reaction allows for the synthesis of aromatic amides from both aliphatic and aromatic trifluoroacetamides using arylboronic acids, trimethoxyphenylsilanes, diaryliodonium salts, or dimethyl(phenyl)sulfonium salts as arylating agents. nih.gov This method overcomes the limitations of previous protocols that used highly reactive organolithium or Grignard reagents, offering a broader substrate scope and better functional group tolerance. nih.gov
Copper-mediated N-arylation of trifluoroacetamide with aryl-boronic acids has also been developed, providing a moderate to good yield of N-aryl trifluoroacetamides under mild conditions. researchgate.net Furthermore, palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene offers a pathway to α-CF3 amides. acs.orgnih.gov
Table 2: Methods for N-Aryl Trifluoroacetamide Synthesis
| Method | Arylating Agent | Catalyst | Key Features | Reference |
| Defluorinative Arylation | Arylboronic acids, etc. | Nickel | Mechanochemical, broad scope | nih.gov |
| Copper-Mediated N-arylation | Aryl-boronic acids | Copper(II) acetate | Mild conditions | researchgate.net |
| Palladium-Catalyzed Carbonylation | Anilines | Palladium | Forms α-CF3 amides | acs.orgnih.gov |
Trifluoromethylated Heterocycle Formation via Amide Bond Formation
The trifluoromethyl group is a valuable substituent in heterocyclic chemistry due to its ability to modulate the physicochemical properties of molecules. The formation of trifluoromethylated heterocycles often involves amide bond formation as a key step.
An efficient synthesis of α-trifluoromethylated nitrogen heterocycles has been achieved from readily available α-(trifluoromethyl)homoallylamine through a ring-closing metathesis reaction. acs.org This strategy allows for the creation of various ring sizes. acs.org The synthesis of α-trifluoromethylated lactams has also been accomplished using this approach. acs.org
Another method involves the direct reductive trifluoromethylation of secondary amides. rsc.org This one-pot procedure utilizes triflic anhydride for in situ activation, followed by partial reduction and nucleophilic trifluoromethylation, offering high chemoselectivity and good functional group tolerance under mild conditions. rsc.org
Derivatization from Tryptamine (B22526) Scaffolds
Tryptamine and its derivatives are important pharmacophores found in many biologically active compounds. The incorporation of a trifluoroacetamide moiety onto a tryptamine scaffold can lead to novel compounds with potentially interesting biological activities.
While direct trifluoroacetylation of tryptamine is a straightforward approach, more complex derivatives have also been synthesized. For instance, novel tryptamine derivatives bearing a trichloromethyl group have been synthesized, and their biological activities have been evaluated. mdpi.com Although not a trifluoromethyl group, this highlights the derivatization potential of the tryptamine scaffold.
Furthermore, N1-benzyl tryptamine derivatives have been synthesized and evaluated as pan-SHIP1/2 inhibitors, demonstrating the therapeutic potential of modifying the tryptamine core. mdpi.com The synthesis of these compounds often involves standard amide bond formation or reductive amination procedures.
Reactivity and Mechanistic Investigations of N Benzyl 2,2,2 Trifluoroacetamide
Nucleophilic Reactivity of the Trifluoroacetamide (B147638) Moiety
The trifluoroacetamide functional group significantly influences the nucleophilicity of the nitrogen atom. The presence of the trifluoromethyl group (CF₃) strongly withdraws electron density from the amide bond, which in turn reduces the nucleophilic character of the nitrogen atom compared to non-fluorinated analogs. researchgate.net This modulation of reactivity is central to its function in chemical synthesis.
Allylic Amidation Reactions
The direct use of N-Benzyl-2,2,2-trifluoroacetamide as a nucleophile in allylic amidation reactions is not extensively detailed in the surveyed literature. The reduced nucleophilicity of the trifluoroacetamide nitrogen generally makes it a weak candidate for direct addition to allylic systems under standard conditions.
Substitution Reactions
The formation of this compound itself is a prime example of a nucleophilic substitution reaction. It is commonly synthesized via the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640). researchgate.net In this reaction, the nitrogen of benzylamine acts as a nucleophile, attacking the carbonyl carbon of the anhydride in a classic nucleophilic acyl substitution. researchgate.net
While the trifluoroacetamide nitrogen is not strongly nucleophilic, related trifluoroacetimidate structures are effective reagents in substitution reactions. For instance, benzyl (B1604629) N-phenyl-2,2,2-trifluoroacetimidate is a stable reagent used for the O-benzylation of alcohols, including sterically hindered and base-sensitive substrates. researchgate.net This reaction proceeds via activation with an acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf), highlighting a pathway where the trifluoroacetyl-containing moiety acts as a leaving group rather than a nucleophile. researchgate.nettcichemicals.com
Role as an Amine Protecting Group
The trifluoroacetyl (Tfac) group, a core component of this compound, is a valuable protecting group for amines, particularly in the context of peptide synthesis. google.comgoogle.com Its stability under certain conditions and selective removal under others make it a key tool for complex molecular construction. google.comresearchgate.net
Protection Mechanisms of Amine Functionalities
The primary mechanism for amine protection involves the reaction of a primary or secondary amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. researchgate.net The introduction of the trifluoroacetyl group onto the amine nitrogen has two key effects:
Reduced Nucleophilicity and Basicity : The potent electron-withdrawing nature of the CF₃ group drastically lowers the electron density on the nitrogen atom. This makes the protected amine significantly less nucleophilic and less basic, preventing it from participating in unwanted side reactions (e.g., acylation, alkylation) during subsequent synthetic steps.
Steric Hindrance : The group provides a degree of steric bulk around the nitrogen atom, further inhibiting its reactivity.
This protection is robust and stable under various conditions, including those that would cleave other common protecting groups. google.comorganic-chemistry.org
Deprotection Strategies and Conditions
A significant advantage of the trifluoroacetamide protecting group is its unique deprotection conditions, which contributes to its utility in orthogonal synthesis strategies. The Tfac group is stable to the acidic and hydrogenolysis conditions used to remove other common protecting groups like Boc and Cbz, respectively. nih.gov
The primary method for the cleavage of the trifluoroacetamide group is through reductive methods or under mild basic conditions. google.comnih.gov One effective method involves treatment with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system such as tetrahydrofuran (B95107) (THF) and ethanol (B145695) (EtOH). google.comgoogle.com Alternatively, mild basic conditions can be employed for its removal. nih.gov
| Reagent(s) | Solvent(s) | Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) / Ethanol (EtOH) | Mild, reductive | google.comgoogle.com |
| Mild Base (e.g., K₂CO₃/MeOH) | Methanol (MeOH) | Mildly basic | nih.gov |
Stability of the Trifluoroacetamide Protecting Group under Varied Synthetic Conditions
The trifluoroacetamide (Tfac) group has been employed as a protecting group for amines for an extended period, including in solution-phase peptide synthesis. google.com Contrary to some literature suggesting the Tfac group is highly labile, it has been found to be stable under a wide array of reaction conditions, particularly in solid-phase peptide synthesis (SPPS). google.comgoogle.com This stability is a key feature, making it a viable alternative to other protecting groups like Fmoc. google.comgoogle.com
The removal of the Tfac group can be accomplished under mild conditions, which is advantageous when working with sensitive molecules like long-chain peptides. guidechem.com Deprotection can be achieved using methods such as:
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The strategic combination of the trifluoroacetyl group and the benzylamine (B48309) framework in N-benzyl-2,2,2-trifluoroacetamide allows for a variety of synthetic transformations. This makes it a fundamental starting material in several key areas of organic chemistry.
Synthesis of Fluorinated Organic Compounds
The trifluoromethyl group is a critical component in many pharmaceutical and agrochemical products, primarily because it can improve metabolic stability, binding affinity, and lipophilicity. cymitquimica.com this compound serves as a key intermediate for introducing this vital functional group into more complex molecular structures. chemimpex.comcymitquimica.com The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, ensuring the group's stability throughout complex, multi-step synthetic processes.
Precursor for Heterocyclic Compound Synthesis
This compound is a recognized precursor for synthesizing a range of heterocyclic compounds. acs.orgresearchgate.netresearchgate.netresearchgate.net For instance, it is used in the alkylation and subsequent cyclization reactions to form piperidine-based structures, which are common in alkaloid synthesis. scribd.com The compound can be alkylated and then undergo further reactions, such as a Wittig-type reaction, to build the necessary carbon framework before cyclization. scribd.com It is also employed in the synthesis of diketopiperazines through intramolecular allylation reactions. acs.org The reactivity of the amide functional group, along with the influence of the trifluoroacetyl group, facilitates various cyclization strategies for creating these and other nitrogen-containing heterocycles. acs.orgacs.org
| Heterocyclic Product Class | Specific Example/Method | Key Features of Synthesis |
| Piperidines | Alkylation followed by partial hydrolysis and Wittig-type reaction. scribd.com | Serves as a foundational block for alkaloid synthesis. scribd.com |
| Diketopiperazines | Intramolecular Tsuji–Trost allylation of Ugi adducts. acs.org | Enables the catalytic asymmetric construction of spiro-diketopiperazines. acs.org |
| General Nitrogen-containing Heterocycles | Utilized in various cyclization strategies. researchgate.netresearchgate.netresearchgate.netacs.org | The trifluoroacetyl group can influence reactivity and be a part of the final heterocyclic system. acs.org |
Intermediate in Agrochemical Production
The structural features of this compound are relevant to the production of certain agrochemicals, such as pesticides. chemimpex.comresearchgate.net Its role as an intermediate facilitates the efficient construction of more complex active ingredients. chemimpex.com The inclusion of the trifluoromethyl group is particularly beneficial in this field, as it is known to enhance the biological efficacy and metabolic stability of the final agrochemical products. chemimpex.combath.ac.uk
Strategies for Derivatization and Functionalization
The chemical nature of this compound lends itself to a variety of derivatization and functionalization approaches. These strategies allow for the synthesis of novel compounds with specifically designed properties.
Introduction of Bioactive Moieties
The benzyl (B1604629) portion of this compound can be functionalized to append other bioactive components. chemimpex.combath.ac.uk This allows for the creation of new molecular entities with potentially altered or improved biological activities. For example, modifications to the aromatic ring of the benzyl group can be made to fine-tune the molecule's steric and electronic properties, which can, in turn, affect its interactions with biological targets. bath.ac.uk The trifluoroacetyl group itself is known to enhance the bioactivity of certain drug candidates, making the compound valuable in medicinal chemistry. chemimpex.com
Modification for Enhanced Reactivity
The synthetic utility of this compound can be broadened by modifying it to enhance its reactivity. The trifluoroacetyl group serves as a protecting group for the amine, which can be crucial in multi-step syntheses. chemimpex.com This group can be cleaved to yield the primary amine, benzylamine, when needed. google.com Furthermore, the trifluoroacetylation of amines is a method used to protect the amino group during chemical reactions. google.com The compound itself can be synthesized through the acylation of benzylamine with trifluoroacetic anhydride (B1165640). researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Role in Peptide Chemistry and Amide Functionalization
The trifluoroacetyl (Tfa) group, a key component of this compound, serves as a valuable tool in peptide chemistry, particularly in the protection of amine functionalities and the subsequent modification of the peptide backbone.
N-Terminal Protection in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the temporary protection of the N-terminal amine of an amino acid is crucial to prevent unwanted side reactions during the coupling of subsequent amino acids. The trifluoroacetyl group, often introduced via reagents like this compound or trifluoroacetic anhydride, has been utilized as such a protecting group. nih.govyoutube.com
One of the notable advantages of the Tfa group is its lability under specific reductive conditions, which are orthogonal to many other protecting groups commonly employed in SPPS. researchgate.netnih.gov This orthogonality allows for the selective deprotection of the N-terminus without affecting other protected functional groups within the peptide sequence. The removal of the Tfa group is typically achieved rapidly and completely by treatment with sodium borohydride (B1222165) (NaBH4) in a mixed solvent system, such as tetrahydrofuran (B95107) and ethanol (B145695). researchgate.netfishersci.com This contrasts with other protecting groups that may require acidic or harsher conditions for removal, which could compromise the integrity of the peptide.
The use of the trifluoroacetamide (B147638) protecting group has been shown to be compatible with various amino acids, including those with nucleophilic side chains like lysine (B10760008) and tryptophan, without leading to side-chain modifications during methylation procedures. fishersci.com
Site-Specific Methylation of Peptide Backbone Amides
N-methylation of the peptide backbone is a critical modification that can significantly influence the pharmacokinetic properties of peptide-based drugs, including their potency, selectivity, and bioavailability. researchgate.net this compound, by providing the N-trifluoroacetamide (Tfa) protecting group, plays a pivotal role in facilitating the site-specific methylation of peptide backbone amides. researchgate.netresearchgate.net
The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the amide proton, making the nitrogen atom more amenable to alkylation. The Mitsunobu reaction is a commonly employed method for the on-resin N-methylation of Tfa-protected peptides. researchgate.netnih.govresearchgate.net This reaction typically involves the use of an alcohol (such as methanol), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (for instance, diisopropyl azodicarboxylate - DIAD). researchgate.net
The process allows for the selective methylation of the desired amide bond without affecting other parts of the peptide. Following methylation, the Tfa group can be efficiently removed under mild reductive conditions as previously described, revealing the N-methylated amine. researchgate.netacs.org This strategy of on-resin methylation offers an advantage over the coupling of pre-methylated amino acid building blocks, which can often be sterically hindered and lead to incomplete reactions. researchgate.net
| Reaction Step | Reagents and Conditions | Outcome | Reference(s) |
| N-Trifluoroacetylation (on-resin) | DBU, ETFA, DMF | Quantitative protection of the N-terminal amine. | fishersci.com |
| Site-Specific N-Methylation (on-resin) | PPh₃, MeOH, DIAD, THF | Selective methylation of the Tfa-protected amide. | researchgate.net |
| Tfa Group Deprotection (on-resin) | NaBH₄, THF/EtOH | Complete and rapid removal of the Tfa group. | researchgate.netnih.govfishersci.com |
Table 1: Key reactions and conditions for the application of N-trifluoroacetamide in peptide synthesis.
Application in Glycosylation Chemistry
While the direct application of this compound in glycosylation is less documented, the closely related N-phenyl trifluoroacetimidates have emerged as powerful glycosyl donors. The underlying principles and the influence of the trifluoromethyl and benzyl groups are highly relevant to understanding the potential role of this compound in this field.
Glycosyl Donor Synthesis
Glycosyl donors are key intermediates in the synthesis of oligosaccharides and glycoconjugates. N-phenyl trifluoroacetimidates are a class of glycosyl donors that have gained prominence due to their stability and reactivity. osti.gov These donors are typically prepared from a 1-hydroxyl sugar and an N-phenyltrifluoroacetimidoyl chloride. The resulting N-phenyl trifluoroacetimidate glycosyl donors are often stable, crystalline compounds that can be activated under mild acidic conditions for glycosylation reactions. osti.gov
The trifluoroacetimidate group is an excellent leaving group, facilitating the formation of the glycosidic bond. The stability of these donors compared to others, such as trichloroacetimidates, makes them advantageous for complex, multi-step syntheses. osti.gov
Stereoselective Glycosylation Reactions
The stereochemical outcome of a glycosylation reaction is of paramount importance and is influenced by various factors, including the protecting groups on the glycosyl donor. Research has shown that the electronic properties of benzyl protecting groups on a glucosyl donor can significantly impact the 1,2-cis-selectivity of the glycosylation.
Specifically, the introduction of electron-withdrawing trifluoromethyl groups onto the benzyl protecting groups of a glucosyl imidate donor leads to a substantial increase in 1,2-cis-selectivity when activated with a promoter system like trimethylsilyl (B98337) iodide (TMS-I) and triphenylphosphine (B44618) oxide. This effect is dependent on the number and position of the trifluoromethyl substituents on the benzyl ring. The use of such modified benzyl groups represents a simple yet effective strategy for controlling the stereochemistry of glycosylation reactions, particularly for the challenging formation of 1,2-cis glycosidic linkages.
| Glycosyl Donor Protecting Group | Acceptor | Selectivity (1,2-cis:1,2-trans) | Reference(s) |
| Benzyl (Bn) | Reactive Alcohol | 14:1 | |
| 4-Trifluoromethylbenzyl (CF₃Bn) | Reactive Alcohol | 34:1 |
Table 2: Influence of trifluoromethylated benzyl protecting groups on the stereoselectivity of glucosylation.
Integration into Material Science and Surface Modification
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a principle that is increasingly being exploited in material science. While specific data on this compound in this context is emerging, the known effects of fluorination suggest its potential for developing advanced materials with tailored properties.
Furthermore, the presence of fluorine atoms at a material's surface significantly lowers its surface energy, leading to increased hydrophobicity and oleophobicity. This property is highly desirable for creating self-cleaning surfaces, protective coatings, and materials with reduced friction. The application of fluorinated compounds for surface modification can lead to a significant increase in the water contact angle, a measure of hydrophobicity. For instance, creating micro- and nanoscale roughness on a surface and then modifying it with hydrophobic molecules can lead to superhydrophobic properties with contact angles exceeding 150°. nih.gov
While direct experimental data for this compound in this area is limited in the reviewed literature, the general principles of fluorine chemistry in materials science provide a strong indication of its potential utility.
| Modification | Effect on Property | Example | Reference(s) |
| Polymer Fluorination | Increased Thermal Stability | Fluorinated polymers exhibit higher degradation temperatures. | youtube.com |
| Surface Fluorination | Increased Hydrophobicity | Water contact angles can increase significantly, in some cases exceeding 150°. | nih.gov |
Table 3: General effects of fluorination on material properties.
Polymer Formulations
The incorporation of this compound into polymer structures is an area of interest for creating advanced materials with enhanced properties. The presence of the trifluoromethyl group is key to these enhancements. This group can significantly alter the physical and chemical characteristics of the resulting polymer.
Table 1: Potential Effects of this compound in Polymer Formulations (Hypothetical)
| Polymer Matrix | This compound Content (%) | Change in Thermal Stability (TGA) | Chemical Resistance (Solvent Swelling) |
| Polystyrene | 5 | Data not available | Data not available |
| Polymethyl-methacrylate | 10 | Data not available | Data not available |
| Polycarbonate | 15 | Data not available | Data not available |
This table is for illustrative purposes only, as specific research data is not currently available.
Surface Hydrophobicity and Chemical Resistance
This compound is also noted for its application in modifying surfaces to enhance hydrophobicity and chemical resistance. chemimpex.com The low surface energy of the trifluoromethyl groups, when present on a surface, leads to a reduction in wettability by water and other polar liquids, resulting in a hydrophobic character. This is a common strategy in the development of water-repellent coatings and materials.
The application of this compound could be as a surface treatment or as a component in a coating formulation. The benzyl group may facilitate adhesion to various substrates, while the trifluoroacetamide group provides the desired surface properties. Such coatings are valuable for protecting surfaces from environmental factors and chemical exposure.
Despite these potential applications, specific research detailing the methods of application and the resulting surface properties, such as water contact angles or resistance to specific chemicals, is not widely published for this compound. While the principles of using fluorinated compounds to create hydrophobic surfaces are well-established, specific data for this compound remains elusive in scientific literature.
Table 2: Expected Impact on Surface Properties (Hypothetical)
| Substrate | Treatment Method | Resulting Water Contact Angle | Chemical Resistance |
| Glass | Vapor Deposition | Data not available | Data not available |
| Aluminum | Dip Coating | Data not available | Data not available |
| Polycarbonate | Spray Coating | Data not available | Data not available |
This table is for illustrative purposes only, as specific research data is not currently available.
Biomedical and Pharmacological Research Applications
Drug Discovery and Development
The compound serves as a versatile building block and modulator in the creation and refinement of therapeutic agents.
N-Benzyl-2,2,2-trifluoroacetamide is utilized as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com The presence of the trifluoroacetamide (B147638) functional group allows it to serve as a protecting group for amines, a crucial step in multi-step organic synthesis. chemimpex.com This protective role is vital for preventing unwanted side reactions and ensuring the desired chemical transformations occur at other parts of a molecule during the synthesis of a final drug product.
A significant challenge in drug development is ensuring that a drug is both bioavailable—able to be absorbed and utilized by the body—and metabolically stable to exert its therapeutic effect over a desired period. This compound is investigated for its potential to improve these pharmacokinetic properties of APIs. chemimpex.com The introduction of the trifluoroacetyl group can enhance the bioactivity and stability of certain drug candidates. chemimpex.com This modification can make molecules more resistant to metabolic degradation, thereby increasing their bioavailability and duration of action.
Bioactivity Investigations
Beyond its role as a synthetic tool, this compound has been directly investigated for its own biological activities, particularly its antimicrobial properties.
The compound has demonstrated notable activity against various fungal pathogens.
Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against a range of fungi. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The compound has shown prominent activity against several tested fungi. researchgate.net
Specifically, it exhibited an MIC of 15.62 µg/mL against Aspergillus flavus, a common mold that can cause aspergillosis. researchgate.netdocumentsdelivered.comresearchgate.net Against Botrytis cinerea, a plant pathogenic fungus, the MIC was found to be 31.25 µg/mL. researchgate.netdocumentsdelivered.comresearchgate.net For a group of other fungi, including Trichophyton mentagrophytes, Scopulariopsis sp., Candida albicans, and Malassezia pachydermatis, the MIC was determined to be 62.5 µg/mL. researchgate.netdocumentsdelivered.comresearchgate.net These findings indicate a broad spectrum of antifungal activity, making it a subject of interest for further investigation in the development of new antifungal agents. documentsdelivered.com
Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi
| Fungus | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| Aspergillus flavus | 15.62 | researchgate.netdocumentsdelivered.comresearchgate.net |
| Botrytis cinerea | 31.25 | researchgate.netdocumentsdelivered.comresearchgate.net |
| Trichophyton mentagrophytes | 62.5 | researchgate.netdocumentsdelivered.comresearchgate.net |
| Scopulariopsis sp. | 62.5 | researchgate.net |
| Candida albicans | 62.5 | researchgate.netdocumentsdelivered.comresearchgate.net |
| Malassezia pachydermatis | 62.5 | researchgate.netdocumentsdelivered.comresearchgate.net |
Antimicrobial Properties
Antibacterial Activity
This compound has demonstrated moderate antibacterial activity against a panel of pathogenic bacteria. researchgate.net The efficacy of the compound was quantified by determining its minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The antibacterial screening revealed varying degrees of sensitivity among the tested bacterial strains. researchgate.net
The MIC values for this compound against several bacteria are presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 62.5 |
| Proteus vulgaris | 62.5 |
| Pseudomonas aeruginosa | 125 |
| Bacillus subtilis | 250 |
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Klebsiella pneumoniae | 500 |
| Salmonella paratyphi | 500 |
Cytotoxic Effects on Cancer Cells
The cytotoxic potential of this compound has been evaluated against human cancer cell lines. researchgate.net Specifically, its effect on the viability of A549 lung adenocarcinoma cells was assessed using the MTT assay. researchgate.net The compound exhibited a dose-dependent cytotoxic effect, with a significant reduction in cell viability at higher concentrations. researchgate.net
Key findings from the cytotoxicity assessment are summarized in the following table. researchgate.net
Table 2: Cytotoxic Activity of this compound against A549 Cancer Cells
| Concentration (µg/mL) | Cytotoxic Activity (%) | IC₅₀ (µg/mL) |
|---|---|---|
| 200 | 75.3 | 100 |
At a concentration of 200 µg/mL, this compound induced 75.3% cytotoxicity in A549 cells. researchgate.net The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, was determined to be 100 µg/mL. researchgate.net
Antioxidant Activity and Mechanisms
The antioxidant properties of this compound have been investigated through various assays that measure its capacity to scavenge free radicals and reduce oxidizing agents. researchgate.net The compound has shown notable antioxidant activity, which is concentration-dependent. researchgate.netdocumentsdelivered.com
The antioxidant capacity of this compound was evaluated using several methods, with the results detailed below. researchgate.net
Table 3: Antioxidant Activity of this compound
| Assay | Concentration | Result |
|---|---|---|
| DPPH Radical Scavenging Activity | 1000 µg/mL | 78.97 ± 2.24% |
| Cupric Ion Reducing Antioxidant Capacity | Concentration-dependent | Activity increases with concentration |
| Ferric Reducing Antioxidant Power (FRAP) | Not specified | 1.352 ± 0.04 mM Fe(II)/g |
In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound exhibited 78.97 ± 2.24% antioxidant activity at a concentration of 1,000 µg/mL. researchgate.net The cupric ion reducing antioxidant capacity was also found to be dependent on the concentration of the compound. documentsdelivered.com Furthermore, the ferric reducing antioxidant power (FRAP) assay revealed a significant reducing capacity of 1.352 ± 0.04 mM Fe(II)/g, which was reported to be approximately twofold higher than the standard reference, ascorbic acid. researchgate.net
Enzyme Inhibition Studies
Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with the active sites of several microbial enzymes that are established drug targets. researchgate.netdocumentsdelivered.com These computational analyses suggest that the compound has the potential to inhibit these enzymes, as indicated by low docking energy scores. documentsdelivered.com
This compound was investigated as a potential inhibitor of AmpC β-lactamase, a bacterial enzyme that confers resistance to β-lactam antibiotics. documentsdelivered.com Molecular docking studies were performed to assess its interaction with the active site of this enzyme. researchgate.net The results indicated a low docking energy, suggesting a favorable binding interaction and potential for inhibition. documentsdelivered.com
The inhibitory potential of this compound against lanosterol (B1674476) 14 alpha-demethylase (CYP51) was evaluated through molecular docking. documentsdelivered.com CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.net The docking analysis of this compound with CYP51 revealed a low docking energy, indicating its potential as an inhibitor of this antifungal drug target. documentsdelivered.com
Molecular docking studies were also conducted to explore the inhibitory activity of this compound against Glucosamine-6-Phosphate Synthase. documentsdelivered.com This enzyme is a target for both antibacterial and antifungal drugs. researchgate.net The computational analysis showed a low docking energy for the interaction between the compound and the enzyme, suggesting potential inhibitory activity. documentsdelivered.com
Pharmacokinetic and Pharmacodynamic Considerations
The study of a compound's journey through the body and its effects is a cornerstone of biomedical and pharmacological research. For this compound, understanding its pharmacokinetic and pharmacodynamic properties is crucial for evaluating its potential as a therapeutic agent or a research tool. Key aspects of these considerations include its interaction with plasma proteins, such as human serum albumin, and the relationship between its chemical structure and biological activity.
Binding Analysis with Human Serum Albumin
The trifluoroacetamide group is a key feature of the target molecule. Research on trifluoroacetamide itself has shown it to be an effective quencher of tryptophan fluorescence. nih.gov This quenching phenomenon, which involves both dynamic and static processes, indicates an interaction with proteins containing tryptophan residues, such as serum albumin. nih.gov The quenching constants for N-acetyltryptophanamide, a derivative of the amino acid tryptophan, have been determined, highlighting the efficiency of trifluoroacetamide in this process. nih.gov
Furthermore, studies on the binding of benzylpenicilloyl, a metabolite of penicillin G that contains a benzyl (B1604629) group, to HSA have identified specific binding sites. nih.gov This binding primarily occurs on lysine (B10760008) and serine residues located at the junction of domains 1 and 2 of the albumin molecule. nih.gov This suggests that the benzyl moiety of this compound could also contribute to its interaction with HSA, potentially through hydrophobic interactions within the binding pockets of the protein.
The interaction between a compound and HSA is often studied using fluorescence quenching assays. In these experiments, the intrinsic fluorescence of HSA, which is primarily due to its tryptophan residues, is monitored as the concentration of the quenching compound is increased. The data is then often analyzed using the Stern-Volmer equation to determine the nature and extent of the interaction. nih.gov
Table 1: Quenching Constants of Trifluoroacetamide with N-acetyltryptophanamide nih.gov
| Quenching Parameter | Value |
| Static Quenching Constant | 0.34 L·mol⁻¹ |
| Bimolecular Rate Quenching Constant | 1.9 x 10⁹ L·mol⁻¹·s⁻¹ |
This table presents data for the interaction of trifluoroacetamide with N-acetyltryptophanamide, a model compound, to infer potential interactions with tryptophan residues in proteins like HSA.
Structure-Activity Relationship Studies
While specific SAR studies on this compound are not detailed in the available literature, research on related classes of compounds, such as N-acylsulfonamides, can offer valuable perspectives. nih.govresearchgate.net In these studies, the replacement of a carboxylic acid group with an N-acylsulfonamide, which is structurally analogous to the trifluoroacetamide group in some respects, has been shown to improve pharmacokinetic properties. researchgate.net
The nature of the substituent on the nitrogen atom is also a critical determinant of activity. In various series of biologically active compounds, the introduction of a benzyl group can significantly impact potency and selectivity. This is often attributed to the benzyl group's ability to engage in hydrophobic or aromatic interactions with target proteins.
For instance, in the development of inhibitors for certain enzymes, the exploration of different N-acyl groups has been a key strategy. nih.gov The systematic variation of this part of the molecule allows researchers to probe the binding pocket of the target and optimize interactions.
Table 2: General Principles of Structure-Activity Relationships for N-Substituted Amides
| Structural Modification | Potential Impact on Activity |
| Alteration of the N-acyl group | Can modulate binding affinity and selectivity for the target protein. |
| Substitution on the benzyl ring | Can influence steric and electronic properties, affecting target engagement. |
| Replacement of the trifluoromethyl group | Could alter the compound's acidity, lipophilicity, and metabolic stability. |
This table outlines general SAR principles derived from studies on related N-substituted compounds, which can be extrapolated to hypothesize about this compound.
Theoretical and Computational Chemistry of N Benzyl 2,2,2 Trifluoroacetamide
Electronic Structure Calculations
While the synthesis and initial characterization of N-Benzyl-2,2,2-trifluoroacetamide have been confirmed by spectroscopic and crystallographic techniques, detailed computational studies on its electronic structure are foundational to understanding its reactivity and molecular properties researchgate.netresearchgate.netresearchgate.net.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For amide-containing compounds, DFT calculations are frequently employed to determine stable conformations and to analyze rotational equilibria in solution scielo.brscielo.br. Although specific DFT calculation results for this compound are not extensively detailed in the available literature, this methodology is standard for optimizing the geometry of the molecule before further computational analysis, such as molecular docking nih.gov. Such calculations would typically be performed to elucidate the electronic properties that govern its behavior and interaction with other molecules.
The analysis of electron density provides a deeper understanding of the chemical bonding and reactivity of a molecule. The partial double bond character of the C-N bond in the amide group, a result of electron delocalization from the nitrogen lone pair, is a key feature that influences the molecule's structure and rigidity scielo.br. This electronic feature leads to a significant rotational barrier around the amide bond, a characteristic that can be thoroughly analyzed using computational methods.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a protein's active site.
Molecular docking studies have been conducted to evaluate the interaction of this compound with several key enzymes that are targets for antimicrobial drugs researchgate.netresearchgate.net. The compound was docked against AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol (B1674476) 14 alpha-demethylase (CYP51) researchgate.netresearchgate.net. The simulations revealed that this compound exhibited low docking energy, indicating favorable binding to these enzyme targets researchgate.netresearchgate.net. For instance, the binding pose of the compound with AmpC beta-lactamase showed hydrogen bonding interactions within the active site researchgate.net. Lower binding affinity (ΔG) values are indicative of more stable protein-ligand complexes researchgate.net.
Table 1: Molecular Docking Targets of this compound
| Target Enzyme | Predicted Biological Activity | Docking Result |
|---|---|---|
| AmpC beta-lactamase | Antibacterial | Low docking energy, hydrogen bonding interactions observed researchgate.netresearchgate.net |
| Glucosamine-6-Phosphate Synthase | Antibacterial, Antifungal | Low docking energy researchgate.netresearchgate.net |
The results from molecular docking simulations are widely used to predict the potential biological activity of compounds elsevierpure.comclinmedkaz.org. The successful docking of this compound to known antibacterial and antifungal enzyme targets suggests its potential as an antimicrobial agent researchgate.netresearchgate.netresearchgate.net. By showing a strong binding affinity for enzymes like AmpC beta-lactamase and lanosterol 14 alpha-demethylase, these computational studies provide a rationale for its observed moderate antibacterial and good antifungal activities researchgate.netresearchgate.net. These in silico predictions are crucial for guiding further experimental studies and for the development of new therapeutic agents researchgate.net.
Conformational Analysis and Stereochemistry
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which is intrinsically linked to its chemical and biological properties. Amides, in particular, exhibit interesting conformational behavior due to the nature of the amide bond scielo.br.
The structure of this compound features two rotatable bonds, which allows for a degree of conformational flexibility nih.gov. The most significant conformational feature of secondary amides is the restricted rotation around the C-N amide bond. This restriction is due to the partial double bond character arising from electron delocalization, which can lead to the existence of stable cis (E) and trans (Z) rotamers in solution scielo.br. The energy barrier for this rotation is typically high enough to allow for the observation of distinct conformers at room temperature using techniques like NMR spectroscopy scielo.br.
While a specific conformational analysis of this compound is not detailed in the provided sources, studies on structurally related tertiary amides using DFT have shown the presence of multiple stable conformations in solution scielo.brscielo.br. A similar approach could be applied to this compound to explore its potential energy surface, identify low-energy conformers, and understand the dynamics of their interconversion. Such knowledge is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a biological target.
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonyms/Other Names |
|---|---|
| This compound | - |
| Benzylamine (B48309) | - |
| Trifluoroacetic anhydride (B1165640) | TFAA |
| AmpC beta-lactamase | - |
| Glucosamine-6-Phosphate Synthase | - |
| Lanosterol 14 alpha-demethylase | CYP51 |
E/Z Isomerism of Trifluoroacetamide (B147638)
The amide bond in this compound, like other amides, possesses a partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons. scielo.br This restricts rotation around the C-N bond, leading to the existence of geometric isomers, specifically E/Z isomers. scielo.br In solution, tertiary trifluoroacetamides like this compound exist as an equilibrium mixture of E- and Z-amide conformers. nih.govrawdatalibrary.netresearchgate.net Extensive studies combining NMR spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations have shown a consistent preference for the E-amide conformation in these types of compounds. nih.govacs.org The identification of these isomers can be challenging, as the trifluoroacetyl group is not observable by standard proton NMR spectroscopy. acs.org
Rotameric States and Hindered Rotation
The significant energy barrier to rotation around the partial double C-N bond results in distinct and slowly interconverting rotameric states (rotamers). scielo.br This hindered rotation is a characteristic feature of tertiary amides and leads to a conformational equilibrium with a low interconversion rate. scielo.br For trifluoroacetamide derivatives, this phenomenon allows for the separate observation and characterization of the E (major) and Z (minor) conformers in solution using advanced NMR techniques. nih.govresearchgate.net The dynamic interconversion between these rotameric states can be studied to understand the stability and conformational landscape of the molecule. researchgate.net
Through-Space Spin-Spin Couplings (TSCs) and Stereochemical Elucidation
Through-space spin-spin couplings (TSCs) are a powerful NMR phenomenon used for stereochemical analysis. acs.org TSCs occur when two nuclei, such as ¹H and ¹⁹F, are spatially close, regardless of the number of bonds separating them, allowing for the exchange of spin information. nih.govacs.org This effect is particularly useful in fluorinated compounds like this compound.
In studies of related tertiary trifluoroacetamides, TSCs were observed between the fluorine atoms of the trifluoromethyl (CF₃) group and the methylene protons (CH₂) adjacent to the nitrogen atom. nih.govrawdatalibrary.netresearchgate.net These couplings, which manifest as finely split patterns in the ¹H NMR spectrum, were confirmed to be through-space interactions using 1D and 2D ¹H–¹⁹F heteronuclear Overhauser spectroscopy (HOESY) experiments. nih.govacs.org
Key findings from these spectroscopic analyses include:
HOESY cross-peaks were detected between the CF₃ group and one of the CH₂-N protons specifically in the minor conformer. nih.gov
This spatial proximity definitively established the stereochemistry of the minor conformer as the Z-isomer and, consequently, the major conformer as the E-isomer. nih.govrawdatalibrary.net
The magnitudes of the observed H-F coupling constants were in the range of 1.4–1.8 Hz. acs.org
This TSC-based analysis provides an unambiguous method for assigning the E/Z stereochemistry in trifluoroacetamides, with results that are consistent with DFT calculations and X-ray crystallographic data. acs.org
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. The analysis of the crystal packing of this compound provides crucial information on how these non-covalent forces govern its supramolecular architecture.
Hirshfeld Surface Computational Method
The Hirshfeld surface computational method is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule within the crystal) dominates over the sum of electron densities from all other molecules. nih.gov
The surface is typically mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The visualization is color-coded:
Red regions: Indicate contacts shorter than the sum of the van der Waals radii, representing close intermolecular interactions. nih.govnih.gov
White regions: Represent contacts approximately equal to the van der Waals separation. nih.gov
Blue regions: Indicate contacts longer than the van der Waals radii. nih.govnih.gov
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~35-55% | Represents the most significant contribution, indicating the importance of van der Waals forces in the crystal packing. nih.govnih.gov |
| C···H/H···C | ~15-25% | Highlights the presence of C—H···π interactions and other van der Waals contacts involving carbon and hydrogen. nih.gov |
| O···H/H···O | ~10-15% | Indicates the presence of C—H···O hydrogen bonds, which often play a key role in directing the molecular assembly. nih.govnih.gov |
This analysis allows for a detailed understanding of the forces, such as van der Waals interactions and hydrogen bonding, that are most influential in the crystal packing of this compound. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of N-Benzyl-2,2,2-trifluoroacetamide, providing detailed information about the proton, carbon, and fluorine nuclei within the molecule. researchgate.netresearchgate.net
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. A multiplet observed at approximately δ 7.37 ppm is attributed to the para-proton (H-4) of the phenyl ring, while a doublet at δ 7.30 ppm (J = 6.8 Hz) corresponds to the ortho-protons (H-2 and H-6). The benzylic protons (CH₂) adjacent to the nitrogen atom are observed as a doublet at approximately δ 4.49 ppm, with the splitting caused by coupling to the amide proton (NH). The amide proton itself typically appears as a broad singlet or a triplet further downfield, a characteristic signal for secondary amides.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| Aromatic H (H-2, H-6) | 7.30 | d | 6.8 |
| Aromatic H (H-3, H-4, H-5) | ~7.37 | m | - |
| Benzylic CH₂ | 4.49 | d | - |
| Amide NH | - | br s or t | - |
Data sourced from studies confirming the compound's structure. researchgate.net
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 156-158 ppm, appearing as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon (CF₃) itself resonates as a quartet in the region of δ 115-118 ppm, with a large C-F coupling constant. The aromatic carbons of the benzyl group show signals between δ 127 and 137 ppm. The benzylic carbon (CH₂) signal is found further upfield, typically around δ 44 ppm. The identification of all carbon signals, including quaternary carbons, is confirmed through techniques like ¹³C NMR. researchgate.netucl.ac.uk
| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity (due to JC-F) |
|---|---|---|
| C=O (Amide) | ~157 | q |
| CF₃ | ~116 | q |
| Aromatic C (Quaternary) | ~136 | s |
| Aromatic CH | 127-129 | d |
| Benzylic CH₂ | ~44 | t |
Data sourced from studies confirming the compound's structure. researchgate.net
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal typically appears as a singlet, given the absence of coupling to neighboring protons or other fluorine atoms. The chemical shift of the CF₃ group in trifluoroacetamides generally falls within the range of -67 to -85 ppm relative to CFCl₃. dovepress.com The precise chemical shift is sensitive to the electronic environment, solvent polarity, and molecular conformation. dovepress.comresearchgate.net Therefore, ¹⁹F NMR can be a powerful tool for studying conformational changes or intermolecular interactions involving the trifluoroacetyl moiety.
While specific HOESY studies on this compound are not prominently reported, this 2D NMR technique is invaluable for determining through-space proximities between different types of nuclei, such as ¹H and ¹⁹F. A ¹H-¹⁹F HOESY experiment could definitively establish the predominant conformation (cis or trans) around the amide bond. Observation of a cross-peak between the benzylic (CH₂) protons and the fluorine atoms of the CF₃ group would indicate their spatial closeness, providing strong evidence for a specific rotameric form. This technique is instrumental in elucidating the three-dimensional structure of molecules in solution.
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational exchange. For this compound, rotation around the C-N amide bond is restricted due to its partial double bond character, leading to the possibility of cis and trans isomers. At room temperature, if the rotation is slow on the NMR timescale, separate signals for each isomer might be observed. st-andrews.ac.uk VT-NMR experiments can be used to study this rotational barrier. By increasing the temperature, the rate of rotation increases, which can lead to the coalescence of the separate signals into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier for rotation can be calculated, providing fundamental insights into the molecule's conformational stability.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₉H₈F₃NO.
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•). The fragmentation of N-trifluoroacetylated benzylamines is characterized by specific cleavage patterns. A prominent fragmentation pathway involves the formation of the stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Another expected fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the trifluoromethyl radical (•CF₃) to give an [M-69]⁺ ion. Alpha-cleavage at the C-N bond is also a common pathway for amines and amides. libretexts.org
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 203 | [M]⁺• (Molecular Ion) | [C₉H₈F₃NO]⁺• |
| 134 | [M - CF₃]⁺ | [C₈H₈NO]⁺ |
| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) | [C₇H₇]⁺ |
| 69 | [CF₃]⁺ | [CF₃]⁺ |
Fragmentation patterns predicted based on general principles of mass spectrometry. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition and exact mass of a molecule, thereby confirming its molecular formula. For this compound, HRMS provides definitive evidence of its structure by measuring the mass-to-charge ratio (m/z) with very high precision.
The expected molecular formula for this compound is C₉H₈F₃NO. The high-resolution mass spectrum would show a molecular ion peak corresponding to this formula, distinguishing it from other compounds with the same nominal mass. This precise measurement is crucial for confirming the successful synthesis of the target compound.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈F₃NO |
| Calculated Mass | 203.0558 |
| Observed Mass | [Data not available in search results] |
LC-MS and LC-MS/MS for Reaction Monitoring and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for monitoring the progress of a chemical reaction and analyzing the composition of complex mixtures. farmaciajournal.com In the synthesis of this compound, LC-MS can be employed to track the consumption of reactants, such as benzylamine (B48309), and the formation of the final product in real-time. farmaciajournal.comnih.gov
LC-MS separates the components of a reaction mixture based on their physicochemical properties, after which the mass spectrometer provides mass information for each separated component. farmaciajournal.com This allows researchers to identify the product, any remaining starting materials, and potential by-products. LC-MS/MS further enhances this analysis by providing structural information on the separated components through fragmentation analysis, which increases the confidence in peak identification. researchgate.netnih.gov The high sensitivity and selectivity of these methods make them indispensable for ensuring the purity of the synthesized this compound. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. msu.edu
Vibrational Mode Analysis of Functional Groups
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The analysis of these vibrational modes provides a molecular "fingerprint," confirming the compound's structure. libretexts.org Key vibrations include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, and the C-F stretches of the trifluoromethyl group.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3298 | N-H Stretching | Amide |
| 3097 | C-H Stretching | Aromatic |
| 1712 | C=O Stretching | Amide I |
| 1555 | N-H Bending | Amide II |
The presence of a strong band at 1712 cm⁻¹ is indicative of the carbonyl group (Amide I band), while the band at 3298 cm⁻¹ confirms the N-H stretching of the secondary amide. researchgate.net The band at 1555 cm⁻¹ corresponds to the N-H bending vibration (Amide II band). researchgate.net Furthermore, the strong absorptions around 1157 cm⁻¹ are characteristic of the C-F stretching vibrations within the trifluoromethyl group. researchgate.net
X-ray Crystallography
Unambiguous Structural Confirmation
For this compound, single-crystal X-ray diffraction provides unambiguous confirmation of its covalent structure. researchgate.net The analysis confirms the connectivity of the atoms as expected from the synthesis, solidifying the characterization provided by spectroscopic methods like NMR and IR. researchgate.net The resulting structural data is highly precise, offering definitive proof of the compound's identity. wordpress.com
Table 3: Crystal Data for this compound researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8624(3) |
| b (Å) | 22.1818(11) |
| c (Å) | 7.3982(4) |
| β (°) | 108.705(2) |
| Volume (ų) | 910.88(8) |
Crystal Structure and Intercontact Analysis
Beyond simple structural confirmation, X-ray crystallography reveals detailed insights into the crystal packing and intermolecular interactions. In the crystal lattice of this compound, molecules are linked by intermolecular N–H···O hydrogen bonds, forming chains along the c-axis. researchgate.net
Further analysis of the crystal packing can be performed using Hirshfeld surface analysis. This computational method maps the regions of close contact between adjacent molecules, highlighting the nature and relative importance of various intermolecular interactions that stabilize the crystal structure. This analysis provides a deeper understanding of the forces governing the solid-state assembly of the compound. researchgate.net
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are essential in synthetic chemistry for both the purification of products and the analysis of their purity. For this compound, methods such as High-Performance Liquid Chromatography (HPLC), flash chromatography, and Gas Chromatography (GC) are integral.
HPLC-UV/MS for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a powerful method for assessing the purity of synthesized this compound. This technique separates the compound from any unreacted starting materials, by-products, or other impurities, allowing for precise quantification of its purity.
The general workflow involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. A C18 reversed-phase column is commonly used for the separation of amides and other organic molecules. acs.orgmdpi.comsigmaaldrich.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. orgsyn.orgnih.gov
As the components elute from the column, they pass through a UV detector, which measures the absorbance at a specific wavelength (e.g., 254 nm), where the benzyl group of the molecule exhibits strong absorbance. rsc.org Following UV detection, the eluent enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that would generate protonated molecules [M+H]⁺ of this compound and any impurities. acs.org The mass-to-charge ratio (m/z) of these ions is then measured, confirming the identity of the main peak and characterizing any detected impurities. The combination of retention time from HPLC, UV absorbance, and mass data from MS provides a comprehensive and highly accurate assessment of the compound's purity. nih.govnih.govoup.com
Table 1: Illustrative HPLC-UV/MS Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 3.5 µm) acs.org |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C acs.org |
| UV Detection | 254 nm rsc.org |
| MS Detector | Electrospray Ionization (ESI), Positive Ion Mode |
| MS Scan Range | m/z 100-500 |
Flash Chromatography for Purification
Flash chromatography is a widely used, rapid, and efficient technique for the purification of synthetic compounds like this compound on a preparative scale. phenomenex.comchromtech.com It operates at a higher pressure than traditional gravity-fed column chromatography, significantly reducing purification time. phenomenex.com The technique is essential for removing unreacted starting materials (e.g., benzylamine, trifluoroacetic anhydride) and reaction by-products from the crude reaction mixture. chromtech.com
The process involves loading the crude product onto a column packed with a stationary phase, most commonly silica (B1680970) gel. phenomenex.com The choice of mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is selected to achieve good separation between the desired product and impurities. orgsyn.orgstackexchange.com For a moderately polar compound like this compound, a gradient elution starting with a lower polarity mixture and gradually increasing the polarity is often effective. orgsyn.org The use of automated flash chromatography systems with UV detection allows for real-time monitoring of the eluting fractions, facilitating the collection of the pure compound. oup.com
Table 2: General Parameters for Flash Chromatography Purification
| Parameter | Typical Condition/Material |
|---|---|
| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) orgsyn.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture stackexchange.com |
| Elution Mode | Gradient (e.g., 0% to 30% Ethyl Acetate in Hexane) |
| Loading Technique | Dry loading (adsorbed onto silica) or direct liquid injection |
| Detection | UV (e.g., 254 nm) |
Gas Chromatography (GC) as a Derivatizing Agent
In the context of gas chromatography, this compound can be utilized as a derivatizing agent. Derivatization is a chemical modification process used to convert analytes that are non-volatile or thermally unstable into a form suitable for GC analysis. youtube.com Compounds with polar functional groups, such as primary and secondary amines, alcohols, and phenols, often exhibit poor chromatographic behavior due to their tendency to adsorb onto the GC column, leading to broad, tailing peaks. sigmaaldrich.comresearchgate.net
This compound acts as an acylating agent, specifically for introducing a trifluoroacetyl group. iu.edu This process is analogous to using other acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). ufl.edu The trifluoroacetyl group replaces the active hydrogen on an amine or hydroxyl group, thereby reducing the compound's polarity and increasing its volatility and thermal stability. youtube.comiu.edu The resulting derivatized analyte shows improved peak shape and better resolution in the gas chromatogram. The presence of fluorine atoms in the derivative can also enhance detection sensitivity, particularly with an electron capture detector (ECD). youtube.com The use of this compound would be particularly relevant for the analysis of complex mixtures containing various amines or alcohols. sigmaaldrich.comresearchgate.net
Table 3: Application of this compound as a Derivatizing Agent
| Analyte Functional Group | Purpose of Derivatization | Resulting Derivative | Benefit for GC Analysis |
|---|---|---|---|
| Primary Amines (-NH₂) | Reduce polarity, increase volatility | N-Trifluoroacetyl amine | Improved peak shape, enhanced resolution researchgate.netiu.edu |
| Secondary Amines (-NHR) | Reduce polarity, increase volatility | N-Trifluoroacetyl amine | Improved peak shape, enhanced resolution researchgate.net |
| Alcohols (-OH) | Reduce polarity, increase volatility | Trifluoroacetyl ester | Prevents peak tailing, increases thermal stability sigmaaldrich.com |
| Phenols (Ar-OH) | Reduce polarity, increase volatility | Trifluoroacetyl ester | Prevents peak tailing, increases thermal stability sigmaaldrich.com |
Compound List
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for N-Benzyl-2,2,2-trifluoroacetamide Transformations
The transformation of this compound is a key area for developing more complex and valuable molecules. Future research is focused on creating novel catalytic systems that can selectively activate and modify its structure under mild conditions. While the trifluoroacetamide (B147638) group is often used as a stable protecting group, its reactivity can be harnessed with appropriate catalysts.
Recent research has established baseline reactivity for the hydroamidation reaction using N-alkyl and N-aryl trifluoroacetamides with various alkenes. georgiasouthern.edu These studies have shown that the choice of base, such as Diazabicycloundecene (DBU) or potassium tert-butoxide (KOtBu), is crucial for the reaction rate and can lead to near-quantitative conversions. georgiasouthern.edu However, challenges remain, including side reactions and the need for improved designs to obtain high molecular weight polymers. georgiasouthern.edu
Future catalytic systems are likely to move beyond simple base catalysis towards more sophisticated transition-metal and photocatalytic methods. Advances in photoredox catalysis, for instance, have demonstrated the potential of energy transfer (ET) and single-electron transfer (SET) mechanisms to generate trifluoromethyl radicals from related trifluoroacetyl compounds. nih.gov These methods, which can utilize catalysts based on iridium, ruthenium, or even organic dyes under visible light, could be adapted for novel transformations of this compound. nih.gov Furthermore, the development of palladium-catalyzed methods for C-H bond activation presents an opportunity for the direct functionalization of the benzyl (B1604629) group in this compound, enabling the synthesis of a diverse range of derivatives. nih.gov
Table 1: Emerging Catalytic Systems for Trifluoroacetamide Transformations
| Catalytic System | Catalyst Example | Potential Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Base Catalysis | Diazabicycloundecene (DBU) | Hydroamidation | Simple, transition-metal-free, high conversion. | georgiasouthern.edu |
| Photoredox Catalysis (SET) | Ru(bpy)₃(PF₆)₂ | Decarboxylative trifluoromethylation (of related precursors) | Mild conditions, visible light driven, radical generation. | nih.gov |
| Photoredox Catalysis (ET) | Benzophenone | Trifluoromethyl radical generation from trifluoroacetyl oxime esters | Operates via direct photoexcitation, complementary to SET. | nih.gov |
| Transition-Metal Catalysis | Pd(II)/PIP Auxiliary | β-methylene C(sp³)–H fluorination (on related substrates) | High diastereoselectivity, direct C-H functionalization. | nih.gov |
Exploration of this compound in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly guiding synthetic route design, and the synthesis and application of this compound are ripe for innovation in this area. Future research will prioritize the development of processes that minimize waste, avoid hazardous reagents, and utilize renewable resources and recyclable catalysts.
A significant advancement is the use of recyclable, heterogeneous catalysts. For example, a silica-supported iron trifluoroacetate (B77799) catalyst has been developed for the solvent-free synthesis of hexahydroquinoline-3-carboxamides. rsc.org This catalyst is not only efficient and reusable but also operates under mild, solvent-free conditions, making the process more economical and environmentally benign. rsc.org Such methodologies could be adapted for the synthesis or transformation of this compound.
Another key direction is the move away from transition-metal catalysts, which can be costly and pose toxicity and contamination concerns. A recently reported transition-metal-free coupling reaction enables the synthesis of trifluoroacetylaniline compounds using a simple base under mild conditions. researchgate.net This approach demonstrates good tolerance for various functional groups and provides a scientific basis for future drug screening without the need for metal catalysts. researchgate.net Exploring similar transition-metal-free pathways for the synthesis and derivatization of this compound is a promising avenue for sustainable chemistry.
Table 2: Comparison of Green vs. Traditional Synthesis Approaches
| Aspect | Traditional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Catalyst | Homogeneous, often precious metal-based. | Heterogeneous, recyclable, earth-abundant metals (e.g., iron) or metal-free. | rsc.orgresearchgate.net |
| Solvent | Often uses volatile organic compounds (VOCs). | Solvent-free conditions or use of water/benign solvents. | rsc.org |
| Efficiency | May require harsh conditions and produce significant byproducts. | High product yields, short reaction times, minimal waste. | rsc.org |
| Atom Economy | Can be low due to the use of protecting groups and multi-step syntheses. | Focus on atom-efficient reactions like C-H activation and addition reactions. | georgiasouthern.edunih.gov |
Advanced Applications in Targeted Drug Delivery Systems
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile. capes.gov.brberkeley.edunih.gov The trifluoromethyl group in this compound can improve metabolic stability, membrane permeability, and binding affinity. acs.orgacs.org Researchers utilize this compound in the development of new drug formulations to improve the stability and bioavailability of active pharmaceutical ingredients. chemimpex.com
Future research will likely focus on integrating this compound derivatives into advanced drug delivery systems to achieve targeted therapy. These systems aim to deliver a therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing off-target side effects.
Emerging strategies include:
Peptide-Drug Conjugates (PDCs): The trifluoroacetamide moiety can be part of a larger, more complex molecule conjugated to a targeting peptide. nih.gov These peptides can be designed to recognize and bind to specific receptors overexpressed on cancer cells or other diseased tissues. The conjugate acts as a prodrug, releasing the active component upon cleavage of a linker in the target microenvironment. nih.gov
Liposomal and Polymeric Micelle Systems: Derivatives of this compound could be encapsulated within nanocarriers like liposomes or polymeric micelles. nih.gov The physicochemical properties conferred by the trifluoroacetyl group could influence drug loading and release kinetics. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, folate) to direct them to specific cells. sigmaaldrich.com
The role of the trifluoroacetamide group would be twofold: first, as a key structural component of the therapeutic agent itself, enhancing its intrinsic properties, and second, as a handle for conjugation or a modulator of the drug's interaction with the delivery vehicle.
Bioengineering and Biocatalysis involving this compound Derivatives
The intersection of synthetic chemistry with biology offers exciting prospects for this compound. Future research will explore the use of biological systems, such as enzymes and engineered peptides, to interact with or create derivatives of this compound.
One area of interest is the use of the trifluoroacetamide (Tfa) group in peptide chemistry. The Tfa group can be used as a protecting group for amines in solid-phase peptide synthesis. nih.gov Research has shown that N-trifluoroacetamide protected peptides can be selectively N-methylated on-resin using the Mitsunobu reaction. nih.gov This site-specific modification is a powerful tool for modulating the pharmacokinetic properties of peptide drugs. Future work could expand this to other modifications, effectively using this compound derivatives as building blocks in the bioengineering of novel peptides with enhanced stability or function.
Furthermore, the field of biocatalysis, which uses enzymes to perform chemical transformations, is a major direction for future research. While specific enzymes for this compound are not yet characterized, the principles of enzymatic modification are well-established for other molecules. nih.gov Researchers could employ techniques like directed evolution to engineer enzymes (e.g., hydrolases, acyltransferases) that can selectively modify or cleave the trifluoroacetamide group under exceptionally mild and specific conditions, surpassing what is achievable with traditional chemical catalysts. This would be particularly valuable for the final steps in the synthesis of complex, sensitive drug molecules.
Deepening Understanding of Structure-Function Relationships via Integrated Experimental and Computational Approaches
A fundamental understanding of how the three-dimensional structure of this compound and its derivatives dictates their chemical reactivity and biological function is crucial for rational design. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling.
Recent studies on related trifluoroacetamide derivatives have demonstrated the power of this integrated approach. acs.orgacs.org Key methods include:
Advanced NMR Spectroscopy: Techniques like 1H–19F Heteronuclear Overhauser Spectroscopy (HOESY) can unambiguously identify through-space couplings between protons and fluorine atoms. This allows for the precise determination of molecular conformation in solution, such as the preference for E- or Z-amide rotamers. acs.orgacs.org
X-ray Crystallography: Provides definitive solid-state structural information, confirming the conformations predicted by other methods and revealing intermolecular interactions in the crystal lattice. acs.org
Density Functional Theory (DFT) Calculations: Computational methods like DFT are essential for corroborating experimental findings. They can be used to calculate the relative energies of different conformers, predict spectroscopic parameters, and map out reaction pathways, providing mechanistic insights that are difficult to obtain experimentally. acs.orgrsc.org
By integrating these methods, researchers can build a comprehensive picture of the structure-function relationship. For example, understanding the conformational preferences of the trifluoroacetamide group can help explain its influence on receptor binding or its reactivity in a catalyzed reaction. acs.orgnih.gov This knowledge is invaluable for designing next-generation molecules with optimized properties, whether for new catalysts, sustainable materials, or targeted therapeutics.
Table 3: Integrated Approaches for Structure-Function Analysis
| Technique | Type | Information Provided | Reference |
|---|---|---|---|
| 1H–19F HOESY NMR | Experimental | Determines through-space proximity of H and F atoms, confirming solution-state conformation (E/Z isomers). | acs.orgacs.org |
| X-ray Crystallography | Experimental | Provides precise solid-state 3D structure and intermolecular packing. | acs.org |
| Density Functional Theory (DFT) | Computational | Calculates conformational energies, predicts reaction mechanisms, and corroborates spectroscopic data. | acs.orgrsc.org |
| Vibrational Spectroscopy (FTIR/Raman) | Experimental | Identifies functional groups and can distinguish between different conformers when combined with calculations. | mdpi.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
